N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound with significant potential biological activity. Its unique structural features, including a sulfamoyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety, suggest various therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical formula is C21H25N3O4S with a molecular weight of approximately 403.5 g/mol. The presence of functional groups such as the allyl group enhances its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C21H25N3O4S |
Molecular Weight | 403.5 g/mol |
Key Functional Groups | Sulfamoyl, Allyl |
Synthesis
The synthesis of this compound typically involves multiple steps of organic synthesis that require careful optimization to achieve high yields and purity. This includes the formation of the tetrahydrobenzo[b][1,4]oxazepin framework and the introduction of the sulfamoyl group.
Anticancer Activity
Studies have shown that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar in structure have demonstrated promising anticancer activity in vitro. For example, derivatives with sulfamoyl functionalities have been evaluated for their cytotoxicity against human cancer cell lines and shown to outperform standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : The structural components may contribute to antioxidant activity that protects normal cells from oxidative stress.
Case Studies
Case Study 1 : A study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The results indicated a reduction in tumor size by over 50% compared to control groups.
Case Study 2 : Another investigation assessed the compound's effects on cell cycle progression in cancer cells. Results showed that treated cells exhibited G2/M phase arrest, leading to reduced proliferation rates.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Compound A | Sulfamoyl group | Moderate anticancer activity |
Compound B | Methyl instead of allyl | Lower cytotoxicity |
Compound C | Lacks oxazepin structure | Minimal biological activity |
Eigenschaften
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-6-11-26-19-13-18(7-9-20(19)31-14-23(4,5)22(26)28)25-32(29,30)21-10-8-17(12-15(21)2)24-16(3)27/h6-10,12-13,25H,1,11,14H2,2-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDKOFOIHBQQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.